molecular formula C19H14N2O3S B2680626 2-(4-Benzoylbenzamido)thiophene-3-carboxamide CAS No. 896680-60-7

2-(4-Benzoylbenzamido)thiophene-3-carboxamide

Cat. No.: B2680626
CAS No.: 896680-60-7
M. Wt: 350.39
InChI Key: SSUOMIFQWYPMLV-UHFFFAOYSA-N
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Description

2-(4-Benzoylbenzamido)thiophene-3-carboxamide is a compound belonging to the thiophene class of compounds. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties.

Scientific Research Applications

2-(4-Benzoylbenzamido)thiophene-3-carboxamide has significant applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has shown potential in medicinal chemistry for its anticancer, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

While specific studies on the mechanism of action of 2-(4-Benzoylbenzamido)thiophene-3-carboxamide are not available, similar compounds like JCI-20679, a thiophene-3-carboxamide analog, have shown potent antitumor activity through the inhibition of mitochondrial complex I .

Preparation Methods

The synthesis of thiophene derivatives, including 2-(4-Benzoylbenzamido)thiophene-3-carboxamide, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .

Chemical Reactions Analysis

2-(4-Benzoylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and other standard organic reagents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(4-Benzoylbenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as benzo[b]thiophene-2-carboxamide . These compounds share similar structural features but may differ in their specific applications and biological activities. For example, benzo[b]thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity, which is important in immune response modulation .

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c20-17(23)15-10-11-25-19(15)21-18(24)14-8-6-13(7-9-14)16(22)12-4-2-1-3-5-12/h1-11H,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUOMIFQWYPMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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